![molecular formula C8H6BrF3O2 B1603458 2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene CAS No. 200956-14-5](/img/structure/B1603458.png)
2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene
Overview
Description
“2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene” is a chemical compound with the molecular weight of 271.03 . It is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrF3O2/c1-13-5-2-3-7(6(9)4-5)14-8(10,11)12/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 271.03 . It is stored at temperatures between 2-8°C . The physical form of this compound is liquid .Scientific Research Applications
Aryne Route to Naphthalenes
2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene has been used in research for generating intermediates in the synthesis of naphthalenes. The treatment with lithium diisopropylamide (LDA) at specific temperatures allows for the generation of phenyllithium intermediates, which can be further processed to yield naphthalenes and their derivatives (Schlosser & Castagnetti, 2001).
Bromination of Nucleophiles
Research on the bromination of ambident nucleophiles has involved the use of similar compounds. These studies focus on understanding the reaction mechanisms and product formation under various conditions, contributing to broader knowledge in organic synthesis (Shainyan, Eventova & Rappoport, 1993).
Trifluoromethoxylation of Aliphatic Substrates
The compound has relevance in the trifluoromethoxylation of aliphatic substrates. This process is significant for introducing the trifluoromethoxy group into various substrates, expanding the scope of organofluorine chemistry (Marrec et al., 2010).
Steric Pressure Studies
It also plays a role in studies investigating the steric pressure of various groups, such as the trifluoromethyl group. Understanding these interactions is crucial for designing molecules with desired spatial and electronic properties (Schlosser et al., 2006).
X-ray Crystallographic Analysis
The structural and stereochemical elucidation of compounds, including those similar to this compound, has been conducted using X-ray crystallography. This research aids in the detailed understanding of molecular structures and their implications (Li, Lundquist, Soubbotin & Stomberg, 1995).
Organic Synthesis and Catalysis
Research in organic synthesis and catalysis often utilizes compounds like this compound. These studies contribute to the development of new synthetic methods and catalysts, enhancing the efficiency and selectivity of chemical reactions (Fun et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and if in eyes: rinse cautiously with water for several minutes .
properties
IUPAC Name |
2-bromo-1-methoxy-4-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2/c1-13-7-3-2-5(4-6(7)9)14-8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXLUYVVEOZWNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595421 | |
Record name | 2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
200956-14-5 | |
Record name | 2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=200956-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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